3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one 3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816677
InChI: InChI=1S/C10H15N3O3S/c11-8-3-6-13(7-4-8)17(15,16)9-2-1-5-12-10(9)14/h1-2,5,8H,3-4,6-7,11H2,(H,12,14)
SMILES:
Molecular Formula: C10H15N3O3S
Molecular Weight: 257.31 g/mol

3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one

CAS No.:

Cat. No.: VC15816677

Molecular Formula: C10H15N3O3S

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one -

Specification

Molecular Formula C10H15N3O3S
Molecular Weight 257.31 g/mol
IUPAC Name 3-(4-aminopiperidin-1-yl)sulfonyl-1H-pyridin-2-one
Standard InChI InChI=1S/C10H15N3O3S/c11-8-3-6-13(7-4-8)17(15,16)9-2-1-5-12-10(9)14/h1-2,5,8H,3-4,6-7,11H2,(H,12,14)
Standard InChI Key ZRASRBYEQLCCAJ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N)S(=O)(=O)C2=CC=CNC2=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 3-(4-aminopiperidin-1-yl)sulfonyl-1H-pyridin-2-one, reflects its hybrid structure combining a pyridinone ring and a sulfonamide-functionalized piperidine. Key identifiers include:

PropertyValue
CAS Number1708288-31-6
Molecular FormulaC10H15N3O3SC_{10}H_{15}N_3O_3S
Molecular Weight257.31 g/mol
SMILESO=C1C(S(=O)(N2CCC(N)CC2)=O)=CC=CN1
InChI KeyZRASRBYEQLCCAJ-UHFFFAOYSA-N

The pyridinone ring (a lactam derivative of pyridine) provides a planar aromatic system, while the sulfonamide group (-SO2_2NH-) bridges it to the 4-aminopiperidine, a six-membered aliphatic amine ring . This combination introduces both hydrogen-bonding capabilities (via the sulfonamide and amine groups) and conformational flexibility (from the piperidine), which are critical for interactions with biological targets.

Physicochemical Properties and Stability

Thermal and Oxidative Stability

Supplier documentation emphasizes storage at 2–8°C under inert atmospheres, indicating sensitivity to moisture and oxidation . No melting or boiling point data are available, but thermogravimetric analysis of similar sulfonamides reveals decomposition temperatures above 200°C, suggesting moderate thermal stability.

Synthetic Strategies and Optimization

Proposed Synthetic Routes

Though explicit synthetic details are proprietary, plausible pathways involve:

  • Sulfonylation: Reacting 3-chlorosulfonylpyridin-2(1H)-one with 4-aminopiperidine in a polar aprotic solvent (e.g., DMF) at 0–25°C.

  • Lactam Formation: Cyclization of a β-ketoamide precursor under acidic or basic conditions, followed by sulfonamide coupling.

Chromatographic purification (e.g., silica gel, reverse-phase HPLC) and crystallization from ethanol/water mixtures are likely employed to achieve >95% purity .

Challenges in Scale-Up

Key hurdles include:

  • Regioselectivity: Ensuring sulfonylation occurs exclusively at the pyridinone 3-position.

  • Aminopiperidine Stability: Preventing oxidation of the primary amine during reactions.

  • Byproduct Formation: Minimizing N-alkylation or over-sulfonylation byproducts through controlled stoichiometry.

Biological Activity and Mechanism of Action

Hypothesized Targets

The compound’s sulfonamide group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase, matrix metalloproteinases), while the piperidine moiety may facilitate interactions with G-protein-coupled receptors. Computational docking studies on analogous molecules suggest:

  • Hydrophobic Pocket Binding: The pyridinone and piperidine groups occupy hydrophobic regions of enzyme active sites.

  • Hydrogen Bonding: The sulfonamide’s oxygen atoms form H-bonds with catalytic residues (e.g., histidine or glutamine side chains) .

Research Applications and Pharmacological Relevance

Drug Discovery Screening

The compound is marketed as a research chemical for high-throughput screening against:

  • Enzyme Libraries: Serine proteases, kinases, phosphodiesterases.

  • Cellular Assays: Apoptosis, cytokine release, ion channel modulation .

Structure-Activity Relationship (SAR) Studies

Modifications to its scaffold could optimize:

  • Potency: Introducing electron-withdrawing groups to the pyridinone ring to enhance electrophilicity.

  • Selectivity: Varying piperidine substituents to reduce off-target binding.

CategoryCodePrecautionary Statement
PreventionP261Avoid breathing dust/fume
P280Wear protective gloves/eye protection
ResponseP301IF SWALLOWED: Call poison center
P305IF IN EYES: Rinse cautiously with water
StorageP233Keep container tightly closed
P407Maintain air gap in storage containers

Environmental and Health Hazards

No ecotoxicity data are available, but structural alerts (e.g., persistent sulfonamide group) warrant precautions against environmental release .

Future Directions and Research Gaps

Priority Investigations

  • Target Deconvolution: Proteomic profiling to identify binding partners.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.

  • Toxicology: Acute and chronic toxicity studies in model organisms.

Computational Modeling Opportunities

Molecular dynamics simulations could elucidate:

  • Binding Kinetics: Residence time in enzyme active sites.

  • Solubility Enhancement: Co-crystal screening with cyclodextrins or co-solvents.

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